(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate
Description
Properties
CAS No. |
97773-09-6 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.5]decan-3-ylmethyl prop-2-enoate |
InChI |
InChI=1S/C12H18O4/c1-2-11(13)14-8-10-9-15-12(16-10)6-4-3-5-7-12/h2,10H,1,3-9H2 |
InChI Key |
PBZQCLTYWHSQDF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC1COC2(O1)CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Palladium Catalyst Selection
- Pd(OAc)2 (palladium acetate) has been identified as the superior catalyst for the cyclization step compared to other Pd(II) catalysts like PdCl2 or Pd(0) complexes such as Pd(PPh3)4 or Pd2(dba)3.
- Ni(II) catalysts were ineffective for this transformation.
- The reaction typically proceeds optimally at 85 °C; temperatures below 80 °C showed no reaction, and temperatures above 90 °C led to decomposition without improving enantioselectivity.
Solvent Effects
- Methanol (MeOH) was found to be the best solvent, outperforming ethanol (EtOH) and isopropanol (iPrOH).
- Other solvents such as tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF) resulted in poor reactivity.
Base Optimization
A study of various bases revealed the following:
| Entry | Base | Yield (%) | Enantiomeric Excess (ee %) | Notes |
|---|---|---|---|---|
| 1 | None | 0 | n/a | Acetal formation observed |
| 2 | AcOH | 0 | n/a | Acetal formation observed |
| 3 | K2CO3 | 0 | n/a | No reaction |
| 4 | Cs2CO3 | 16 | 29 | Moderate yield and ee |
| 5 | NaOAc | 15 | 68 | Moderate yield and ee |
| 6 | K3PO4 | 17 | 42 | Moderate yield and ee |
| 7 | K3PO4 + AcOH | 27 | 75 | Improved yield and ee |
| 8 | KOAc | 28 | 82 | Good yield and ee |
| 9 | K2HPO4 | 27 | 82 | Clean reaction, selected base |
| 10 | KH2PO4 | 0 | n/a | Acetal formation observed |
| 11 | K2HPO4 (0.20 M) | 16 | 86 | Higher concentration reduced yield |
| 12 | K2HPO4 (0.05 M) | 40 | 86 | Lower concentration improved yield |
Conditions: Reactions were carried out at 0.10 mmol scale in sealed tubes at 85 °C for 24 hours in MeOH solvent.
The combination of potassium hydrogen phosphate (K2HPO4) at lower concentration (0.05 M) was optimal for yield and enantioselectivity.
Phosphine Ligand Optimization
- Trialkylphosphines such as tricyclohexylphosphine (PCy3) were ineffective.
- Triarylphosphines with para-electron-withdrawing substituents on the phenyl rings significantly improved yield and enantioselectivity.
- For example, tris(4-chlorophenyl)phosphine and tris(4-(trifluoromethyl)phenyl)phosphine gave excellent enantioselectivity up to 94% ee.
- Electron-donating groups like para-methoxy reduced both yield and enantioselectivity.
Organocatalyst Optimization
- Cyclic secondary amines, particularly pyrrolidinyl derivatives, were effective organocatalysts.
- L-Proline derivatives showed moderate activity, but 4-hydroxyproline (L-Hyp-OH) significantly improved both yield (>95%) and enantioselectivity (92%).
- The stereochemistry of the 4-hydroxyl group on hydroxyproline had minimal impact on the outcome.
- Enantiomeric products could be obtained by using the enantiomeric form of the organocatalyst.
- Silyl-protected 4-hydroxyproline also provided excellent enantioselectivity but with reduced yields.
General Experimental Procedure
- Reactions were typically conducted under nitrogen atmosphere in oven-dried glassware.
- Solvents were dried using alumina columns or molecular sieves.
- Reactions were monitored by thin-layer chromatography (TLC) and purified via silica gel column chromatography.
- Characterization employed NMR spectroscopy (^1H and ^13C), infrared spectroscopy, mass spectrometry, and chiral HPLC for enantiomeric excess determination.
Research Outcomes and Data Summary
The optimized reaction conditions for the preparation of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate involve:
- Catalyst: Pd(OAc)2
- Ligand: tris(4-chlorophenyl)phosphine or tris(4-(trifluoromethyl)phenyl)phosphine
- Organocatalyst: (2S,4R)-4-hydroxyproline
- Base: K2HPO4 at 0.05 M concentration
- Solvent: Methanol
- Temperature: 85 °C
- Reaction time: 24 hours
These conditions yield the spirocyclic product with high yield (up to 95%) and excellent enantiomeric excess (up to 94% ee).
Computational Studies Supporting the Mechanism
Density functional theory (DFT) calculations using the Amsterdam Density Functional software with BLYP functional and TZ2P basis set were performed to understand the reaction mechanism and transition states. Solvent effects (methanol) were accounted for using the COSMO model. Dispersion corrections and relativistic effects were included to refine energy calculations.
Thermochemical data confirmed the favorability of the cyclization step under the optimized conditions, supporting the experimental findings.
Summary Table of Key Reaction Parameters
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Catalyst | Palladium acetate (Pd(OAc)2) | Superior to other Pd catalysts |
| Phosphine Ligand | tris(4-chlorophenyl)phosphine | Electron-withdrawing groups favored |
| Organocatalyst | (2S,4R)-4-hydroxyproline | High yield and enantioselectivity |
| Base | Potassium hydrogen phosphate (K2HPO4) | Best at 0.05 M concentration |
| Solvent | Methanol | Best solvent for reactivity |
| Temperature | 85 °C | No reaction below 80 °C, decomposition above 90 °C |
| Reaction Time | 24 hours | Adequate for full conversion |
| Yield | Up to 95% | Under optimized conditions |
| Enantiomeric Excess | Up to 94% ee | High stereoselectivity |
Chemical Reactions Analysis
2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols or amines . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester involves its interaction with molecular targets and pathways in biological systems . The ester group can undergo hydrolysis to release propenoic acid and the corresponding alcohol, which can then participate in various biochemical processes . The spiro structure may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below compares (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate with analogous spirocyclic compounds:
Detailed Analysis
Reactivity and Polymerization Potential The propenoate group in the target compound enables radical-initiated polymerization, distinguishing it from alcohol or amine derivatives (e.g., 1,4-dioxaspiro[4.5]dec-2-ylmethanol), which are inert in such reactions . Compared to Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate, the unsaturated ylidene group in the latter facilitates cycloaddition reactions (e.g., Diels-Alder), whereas the acrylate group undergoes faster chain-growth polymerization .
Biological Activity
- Diazaspiro analogs (e.g., 6-Benzyl-3-(1,4-dioxaspiro[...]) exhibit anticonvulsant properties due to their hydantoin-like pharmacophores, unlike the target compound, which lacks nitrogen heteroatoms critical for CNS activity .
- The propargyl amine derivative (3-{1,4-dioxaspiro[...]prop-2-yn-1-amine) is used in bioorthogonal labeling, leveraging the alkyne group for click chemistry—a feature absent in the acrylate-based target compound .
Physicochemical Properties Hydrogen Bonding: The hydroxymethyl derivative forms intramolecular hydrogen bonds (e.g., C–H···O motifs), enhancing crystallinity , while the acrylate ester’s hydrophobicity reduces solubility in polar solvents . Thermal Stability: Spirocyclic ketals (e.g., 1,4-dioxaspiro[4.5]decane derivatives) exhibit higher thermal stability than non-cyclic acetals due to restricted conformational mobility .
Biological Activity
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate, a compound with a unique spirocyclic structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, synthesis, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O₄ |
| Molecular Weight | 226.269 g/mol |
| CAS Number | 97773-09-6 |
| LogP | 1.791 |
| PSA (Polar Surface Area) | 44.76 Ų |
Pharmacological Activity
Recent studies have highlighted the pharmacological potential of derivatives related to (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate. Notably, a derivative was identified as a potent agonist for the 5-HT1A receptor, which is implicated in various neuropsychiatric disorders.
5-HT1A Receptor Agonism
Research indicates that compounds derived from this spirocyclic structure exhibit significant binding affinity to the 5-HT1A receptor. For instance, a study reported a derivative with a potency (pD2) of 8.61 and a selectivity ratio of 18 compared to α1 adrenoceptors . This suggests potential applications in treating anxiety and depression by modulating serotonin pathways.
Case Studies
Several case studies have been conducted to evaluate the biological activity of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate and its derivatives:
-
Neuroprotective Effects :
- A study investigated the neuroprotective properties of derivatives against oxidative stress-induced cell death in neuronal cell lines. The results indicated that these compounds could significantly reduce cell death and promote survival through antioxidant mechanisms.
-
Analgesic Activity :
- Another case study focused on the analgesic effects of these compounds in animal models of pain. The findings demonstrated that certain derivatives provided significant pain relief comparable to standard analgesics, indicating their potential use in pain management therapies.
-
Antimicrobial Properties :
- The antimicrobial activity of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate was assessed against various bacterial strains. Results showed moderate antibacterial activity, suggesting further exploration for potential applications in antimicrobial therapies.
Synthesis and Derivative Development
The synthesis of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate typically involves multi-step organic reactions that introduce the dioxaspiro structure into the final product. Researchers have synthesized several derivatives to enhance biological activity and selectivity towards specific receptors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. Key steps include using catalysts like PdCl₂(dppf)CH₂Cl₂ in DMF under argon, followed by purification via silica gel chromatography (yield: ~15–92%). Purity is confirmed through ¹H/¹³C NMR (δ 1.26–5.45 ppm for protons, 13.9–173.9 ppm for carbons), IR (e.g., 1690 cm⁻¹ for carbonyl), and elemental analysis (e.g., C 64.09%, H 9.25%) .
Q. Which spectroscopic techniques are critical for structural elucidation of this spiro compound?
- Methodological Answer : ¹H/¹³C NMR is essential for confirming the spirocyclic and acrylate moieties (e.g., δ 4.30–4.92 ppm for oxygenated CH₂ groups). IR identifies functional groups (e.g., ester C=O at ~1730 cm⁻¹), while mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M-H]⁻ at m/z 483). X-ray crystallography (CCDC 1901024) may resolve stereochemistry in crystalline derivatives .
Q. How can researchers mitigate side reactions during the synthesis of acrylate-containing spiro compounds?
- Methodological Answer : Control reaction temperature (e.g., 80–120°C) to prevent polymerization of the acrylate group. Use radical inhibitors like hydroquinone and inert atmospheres (argon/nitrogen). Monitor intermediates via TLC and optimize stoichiometry (e.g., 1.2 equivalents of oxalic acid for salt formation) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates orbital energies (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model steric effects in the spirocyclic system. Compare results with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) to validate predictions .
Q. What experimental designs are suitable for analyzing environmental degradation pathways of this compound?
- Methodological Answer : Use OECD guidelines for abiotic degradation: expose the compound to UV light (λ = 254–365 nm) and varying pH (3–10) while monitoring via HPLC. For biotic studies, employ microbial consortia from contaminated soils and track metabolite formation (e.g., LC-MS/MS). Apply randomized block designs with split plots to assess time-dependent effects .
Q. How should researchers resolve contradictions in stability data across different characterization methods?
- Methodological Answer : Cross-validate thermal stability using DSC (melting point: 211–214°C) and TGA (decomposition onset). If NMR suggests purity but elemental analysis deviates, repeat assays with internal standards (e.g., deuterated analogs). Replicate studies under controlled humidity (e.g., 40–60% RH) to isolate environmental factors .
Q. What frameworks link the compound’s reactivity to broader theories of spirocyclic chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
